molecular formula C15H16N4O6S2 B1211708 3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 58233-18-4

3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1211708
CAS No.: 58233-18-4
M. Wt: 412.4 g/mol
InChI Key: CIFZTJFBDLIEOW-ZWNOBZJWSA-N
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Description

3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H16N4O6S2 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized benzhydryl derivatives of the cephalosporin nucleus, including compounds with modifications at the 7-amino cephalosporanic acid (7-ACA), to explore their structural characteristics and potential as drug carriers or intermediates in the development of new antibiotics. These syntheses involve steps like hydrolyzing, protecting amino groups, and esterification, aiming to achieve high yields and detailed characterization using techniques like IR and NMR spectroscopy (Deng Fu-li, 2007).

Antibacterial Activities

  • Studies have evaluated the antibacterial activities of various 2-oxaisocephem derivatives with modifications at the 3-position and the 7-position, revealing potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings highlight the potential of cephalosporin derivatives in addressing antibiotic resistance (H. Tsubouchi et al., 1994).

Reactivity and Stability

  • Research on the reactivity and stability of cephalosporin derivatives includes studies on their controlled hydrolysis, leading to the identification of degradation products under specific conditions. This knowledge is crucial for understanding the chemical behavior of these compounds in pharmaceutical formulations and in biological environments (K. Koshy et al., 1997).

Novel Derivatives for Enhanced Activity

  • The synthesis of Schiff base metal complexes derived from cefotaxime and other agents represents an innovative approach to creating cephalosporin derivatives with potentially enhanced antibacterial activities. These complexes involve coordination with metals such as Co(II), Ni(II), Cu(II), and others, suggesting a novel class of cephalosporin-based antimicrobials with specific reactivity and targeted applications (A. J. Abdulghani et al., 2015).

Properties

CAS No.

58233-18-4

Molecular Formula

C15H16N4O6S2

Molecular Weight

412.4 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H16N4O6S2/c1-6(20)25-3-7-4-26-13-10(12(22)19(13)11(7)14(23)24)18-9(21)2-8-5-27-15(16)17-8/h5,10,13H,2-4H2,1H3,(H2,16,17)(H,18,21)(H,23,24)/t10-,13-/m1/s1

InChI Key

CIFZTJFBDLIEOW-ZWNOBZJWSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O

58233-18-4

Synonyms

RU 7-23345
RU 7-23345, sodium salt, (6R-trans)-isomer
RU-7-23345

Origin of Product

United States

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